molecular formula C12H17NO9 B1679907 L-Noradrenaline bitartrate CAS No. 51-40-1

L-Noradrenaline bitartrate

Cat. No.: B1679907
CAS No.: 51-40-1
M. Wt: 319.26 g/mol
InChI Key: WNPNNLQNNJQYFA-YIDNRZKSSA-N
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Description

L-Noradrenaline bitartrate, also known as L-Norepinephrine bitartrate, is a catecholamine and a neurotransmitter that plays a crucial role in the body’s response to stress and emergencies. It is a naturally occurring chemical in the body that functions both as a hormone and a neurotransmitter. It is primarily involved in the fight-or-flight response, increasing heart rate, blood pressure, and blood glucose levels. It is also used pharmacologically as a sympathomimetic agent to treat conditions such as acute hypotension and cardiac arrest .

Scientific Research Applications

L-Noradrenaline bitartrate has a wide range of scientific research applications:

Mechanism of Action

Norepinephrine functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors .

Safety and Hazards

L-Noradrenaline bitartrate is toxic if swallowed, in contact with skin, or if inhaled . It may damage fertility or the unborn child . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Research has shown a central role of noradrenaline in cognition and cognitive dysfunction in neurodegenerative diseases including Parkinson’s disease, Alzheimer’s disease, Huntington disease, frontotemporal lobar degeneration, and multiple system atrophy . This points the way forward to new therapeutic strategies for selective and non-selective noradrenergic treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Noradrenaline bitartrate typically involves the following steps:

    Starting Material: The process begins with 3,4-dihydroxy-2’-chloroacetophenone or 3,4-dihydroxy-2’-bromoacetophenone as the raw material.

    Reaction with Chiral Compound: The raw material reacts with a chiral compound in a polar aprotic solvent.

    Reduction: The intermediate product is then reduced using a reducing agent.

    Catalytic Hydrogenation: The reduced product undergoes catalytic hydrogenation.

    Salification and Splitting: Finally, the noradrenaline is salified and split with L-tartaric acid to form this compound

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process ensures high optical purity and yield, making it suitable for pharmaceutical applications. The use of chiral reagents and specific reaction conditions helps in achieving the desired enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions: L-Noradrenaline bitartrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydroxy derivatives.

    Substitution: It can undergo substitution reactions at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products:

Comparison with Similar Compounds

    Epinephrine (Adrenaline): Similar in structure and function but has a more pronounced effect on beta-adrenergic receptors.

    Dopamine: Precursor to noradrenaline and epinephrine, with distinct effects on dopaminergic receptors.

    Isoprenaline: Synthetic catecholamine with a stronger effect on beta-adrenergic receptors.

Uniqueness: L-Noradrenaline bitartrate is unique in its balanced action on both alpha and beta adrenergic receptors, making it particularly effective in treating conditions like acute hypotension and cardiac arrest. Its specific interaction with adrenergic receptors distinguishes it from other catecholamines .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of L-Noradrenaline bitartrate involves multiple steps of chemical reactions.", "Starting Materials": [ "D-(−)-Tartaric acid", "L-Phenylalanine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Hydrogen gas", "Palladium on carbon", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: L-Phenylalanine is reacted with sodium hydroxide and hydrochloric acid to form the corresponding amine.", "Step 2: The amine is then diazotized using sodium nitrite and hydrochloric acid.", "Step 3: The diazonium salt is then reduced using hydrogen gas and palladium on carbon to form the corresponding amine.", "Step 4: The amine is then reacted with D-(−)-tartaric acid to form the bitartrate salt.", "Step 5: The bitartrate salt is then purified using a mixture of methanol, diethyl ether, ethyl acetate, and water." ] }

CAS No.

51-40-1

Molecular Formula

C12H17NO9

Molecular Weight

319.26 g/mol

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1

InChI Key

WNPNNLQNNJQYFA-YIDNRZKSSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

71827-07-1
51-40-1

Pictograms

Acute Toxic; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

51-41-2 (Parent)
87-69-4 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Arterenol
Levarterenol
Levonor
Levonorepinephrine
Levophed
Levophed Bitartrate
Noradrénaline tartrate renaudin
Noradrenaline
Noradrenaline Bitartrate
Norepinephrin d-Tartrate (1:1)
Norepinephrine
Norepinephrine Bitartrate
Norepinephrine d-Tartrate (1:1)
Norepinephrine Hydrochloride
Norepinephrine Hydrochloride, (+)-Isomer
Norepinephrine Hydrochloride, (+,-)-Isomer
Norepinephrine l-Tartrate (1:1)
Norepinephrine l-Tartrate (1:1), (+,-)-Isomer
Norepinephrine l-Tartrate (1:1), Monohydrate
Norepinephrine l-Tartrate (1:1), Monohydrate, (+)-Isomer
Norepinephrine l-Tartrate (1:2)
Norepinephrine l-Tartrate, (+)-Isomer
Norepinephrine, (+)-Isomer
Norepinephrine, (+,-)-Isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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